molecular formula C28H26ClN3O6 B11480629 N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide

N'-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide

Cat. No.: B11480629
M. Wt: 536.0 g/mol
InChI Key: GWBUFZAEDFQYKB-MNDYBZJGSA-N
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Description

N’-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by its unique structure, which includes a benzodioxole ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

The synthesis of N’-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide typically involves a multi-step process. The synthetic route often starts with the preparation of the benzodioxole and oxazole intermediates, followed by their coupling with the chlorophenyl group. The final step involves the formation of the hydrazone linkage through a condensation reaction with phenylacetohydrazide. Reaction conditions may include the use of solvents like ethanol or methanol and catalysts such as acetic acid .

Chemical Reactions Analysis

N’-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby preventing cell proliferation and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

N’-[(Z)-(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]-2-phenylacetohydrazide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C28H26ClN3O6

Molecular Weight

536.0 g/mol

IUPAC Name

N-[(Z)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]-2-phenylacetamide

InChI

InChI=1S/C28H26ClN3O6/c1-34-25-21(13-20-14-23(32-38-20)18-8-10-19(29)11-9-18)22(26-28(27(25)35-2)37-16-36-26)15-30-31-24(33)12-17-6-4-3-5-7-17/h3-11,15,20H,12-14,16H2,1-2H3,(H,31,33)/b30-15-

InChI Key

GWBUFZAEDFQYKB-MNDYBZJGSA-N

Isomeric SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N\NC(=O)CC5=CC=CC=C5)OCO2)OC

Canonical SMILES

COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=O)CC5=CC=CC=C5)OCO2)OC

Origin of Product

United States

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